An In-Depth Technical Guide to 4-Hydroxy-3-nitrobenzenesulfonamide (CAS: 24855-58-1)
An In-Depth Technical Guide to 4-Hydroxy-3-nitrobenzenesulfonamide (CAS: 24855-58-1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physicochemical properties, safety, and handling protocols, as well as the synthetic and analytical methodologies related to 4-Hydroxy-3-nitrobenzenesulfonamide. This document is intended to serve as a technical resource for professionals in the fields of chemical research, drug discovery, and development.
Chemical Identity and Core Physicochemical Properties
4-Hydroxy-3-nitrobenzenesulfonamide is a substituted aromatic sulfonamide. The presence of a hydroxyl group, a nitro group, and a sulfonamide moiety on the benzene ring imparts specific chemical characteristics that are crucial for its reactivity and potential applications.
Table 1: Core Physicochemical Data for 4-Hydroxy-3-nitrobenzenesulfonamide
| Property | Value | Source(s) |
| CAS Number | 24855-58-1 | [1] |
| Molecular Formula | C₆H₆N₂O₅S | [2] |
| Molecular Weight | 218.19 g/mol | [2] |
| Predicted LogP | 0.517 | [1] |
| Melting Point | 203-206.5 °C | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Structural Information and Spectroscopic Data
The structural arrangement of functional groups on the benzene ring is fundamental to the molecule's chemical behavior.
Chemical Structure:
Figure 1: Chemical structure of 4-Hydroxy-3-nitrobenzenesulfonamide.
Spectroscopic Data Insights
While specific spectra for 4-Hydroxy-3-nitrobenzenesulfonamide are not widely published, the expected spectroscopic characteristics can be inferred from its structure:
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¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, with their chemical shifts and splitting patterns influenced by the electron-withdrawing nitro and sulfonamide groups, and the electron-donating hydroxyl group. The protons of the sulfonamide NH₂ group would likely appear as a broad singlet.
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¹³C NMR: The carbon NMR would display six signals for the aromatic carbons, with their chemical shifts indicating the electronic environment influenced by the various substituents.
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IR Spectroscopy: The infrared spectrum would be characterized by absorption bands corresponding to the O-H stretch of the hydroxyl group, N-H stretches of the sulfonamide, S=O stretches of the sulfonamide, and N-O stretches of the nitro group.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (218.19 g/mol ), along with fragmentation patterns characteristic of the loss of functional groups such as SO₂NH₂ and NO₂.
Safety and Hazard Information
General Hazard Profile of Related Nitroaromatics and Sulfonamides:
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Skin and Eye Irritation: Many nitroaromatic compounds and sulfonamides are known to cause skin and eye irritation upon direct contact.
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Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation.
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Aquatic Toxicity: Some related compounds are reported to be harmful to aquatic life.
Recommended Precautionary Measures:
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.
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Ventilation: Work in a well-ventilated area, preferably in a fume hood, to minimize inhalation exposure.
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Handling: Avoid generating dust. In case of spills, follow appropriate laboratory procedures for cleaning up solid chemical spills.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Synthetic Pathways
The synthesis of 4-Hydroxy-3-nitrobenzenesulfonamide can be approached through multi-step organic reactions. A plausible synthetic route involves the nitration of a substituted benzene derivative followed by the introduction of the sulfonamide group.
Figure 2: A plausible synthetic workflow for 4-Hydroxy-3-nitrobenzenesulfonamide.
Conceptual Synthesis Protocol:
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Nitration: Start with a suitable precursor such as p-hydroxybenzenesulfonic acid. The aromatic ring is then nitrated using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the position ortho to the hydroxyl group.
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Chlorination: The resulting 4-hydroxy-3-nitrobenzenesulfonic acid is converted to its corresponding sulfonyl chloride. This is typically achieved by reacting it with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
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Amination: The final step involves the amination of the 4-hydroxy-3-nitrobenzenesulfonyl chloride. This is accomplished by treating it with ammonia to form the sulfonamide.
Applications and Relevance in Drug Development
While specific applications for 4-Hydroxy-3-nitrobenzenesulfonamide are not extensively documented, the broader class of nitrobenzenesulfonamides and sulfonamides are significant in medicinal chemistry and drug development.
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Synthetic Intermediates: Nitrobenzenesulfonamides are versatile intermediates in organic synthesis. The nitro group can be readily reduced to an amino group, providing a key functional handle for further molecular elaboration. This makes them valuable building blocks in the synthesis of more complex molecules, including pharmaceutical agents.[3]
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Pharmacological Scaffolds: The sulfonamide moiety is a well-established pharmacophore present in a wide range of drugs, including antibiotics, diuretics, and anticonvulsants. The introduction of a nitro group can modulate the electronic properties and biological activity of the molecule.
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Drug Discovery Research: Compounds with the nitrobenzenesulfonamide scaffold are investigated for various therapeutic targets. The versatile nature of this chemical class allows for the generation of diverse libraries of compounds for screening in drug discovery programs.[4]
Analytical Methodologies: Quality Control and Quantification
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of sulfonamides. A general HPLC method can be adapted for the quality control and quantification of 4-Hydroxy-3-nitrobenzenesulfonamide.
General HPLC Protocol for Sulfonamide Analysis:
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Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable.
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Column: A reverse-phase C18 column is commonly used for the separation of sulfonamides.[5][6]
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Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed to achieve good separation.[5][6]
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Detection: The UV detector is set to a wavelength where the analyte exhibits maximum absorbance. For aromatic compounds like 4-Hydroxy-3-nitrobenzenesulfonamide, a wavelength in the range of 254-280 nm is a reasonable starting point.
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Sample Preparation: The sample is accurately weighed and dissolved in a suitable solvent, typically the mobile phase or a component of it. The solution is then filtered through a 0.45 µm filter before injection into the HPLC system.
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Quantification: A calibration curve is constructed using standard solutions of known concentrations of the analyte. The concentration of the analyte in the sample is then determined by comparing its peak area to the calibration curve.
Figure 3: A typical workflow for the HPLC analysis of 4-Hydroxy-3-nitrobenzenesulfonamide.
Conclusion
4-Hydroxy-3-nitrobenzenesulfonamide is a chemical compound with potential utility as a synthetic intermediate in various chemical and pharmaceutical applications. This guide has provided a summary of its known physicochemical properties, along with insights into its synthesis, safety considerations, and analytical methodologies. Further experimental investigation is warranted to fully characterize its properties and explore its potential in drug discovery and development.
References
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Benzenesulfonamide, 4-hydroxy-3-nitro-. SIELC Technologies. Available at: [Link]
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